1-O-Hexadecyl-sn-Glycerin

Übersicht

Beschreibung

1-O-Hexadecyl-sn-glycerol (1-HEDG) is an important component of the phospholipids found in biological membranes. It is a naturally occurring lipid, which is responsible for maintaining the structural integrity of cell membranes and is involved in a variety of cellular processes. 1-HEDG has been studied extensively and has been found to be involved in a variety of physiological and biochemical functions.

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

1-O-Hexadecyl-sn-Glycerin hat nachweislich antioxidative Eigenschaften. Es kann den durch UVB induzierten Zelltod und die Produktion von reaktiven Sauerstoffspezies (ROS) in normalen menschlichen epidermalen Keratinozyten (NHEKs) reduzieren .

Herz-Kreislauf-System

Diese Verbindung hat sich als potenziell vorteilhaft für das Herz-Kreislauf-System erwiesen. Es kann den Koronarfluss und den entwickelten Druck der linken Herzkammer erhöhen .

Entzündungsfördernde Lipid-Mediatoren

This compound kann die Synthese von Prostaglandin E2 (PGE2), einem entzündungsfördernden Lipid-Mediator, in menschlichen epidermalen Keratinozyten unterdrücken .

Ischämie/Reperfusionsschaden

In einem Rattenherzmodell für Ischämie/Reperfusionsschaden wurde festgestellt, dass this compound (50 μM) die Bildung von Malondialdehyd (MDA), einem Marker für oxidativen Stress, reduziert .

Monoschicht-Eigenschaften an der Luft-Wasser-Grenzfläche

Die Monoschicht-Eigenschaften von this compound an der Luft-Wasser-Grenzfläche wurden untersucht. Die π–A-Isothermen von 1-O-Hexadecyl-rac-Glycerin und 1-O-Octadecyl-rac-Glycerin-Monoschichten auf Wasser wurden bei verschiedenen Temperaturen im Bereich zwischen 10 und 40 °C gemessen .

Enzymatische Aktivitätsbestimmung

1-O-Hexadecyl-2-Acetyl-sn-Glycerin, eine verwandte Verbindung, kann als Substrat in enzymatischen Lipoprotein-assoziierten Phospholipase A2 (Lp-PLA2)-Aktivitätsbestimmungen verwendet werden .

Wechselwirkung mit Peptiden

Diese Verbindung kann verwendet werden, um ihre Wechselwirkung mit Peptiden zu untersuchen, die von den C-terminalen Domänen des menschlichen Apolipoproteins E abgeleitet sind .

Physikalisch-chemische Eigenschaften

This compound kann verwendet werden, um seine physikalisch-chemischen Eigenschaften zu untersuchen .

Wirkmechanismus

Target of Action

1-O-Hexadecyl-sn-glycerol is a bioactive alkyl glyceryl ether . Its primary targets are normal human epidermal keratinocytes (NHEKs) . These cells play a crucial role in the protective barrier function of the skin and are involved in initiating immune responses.

Mode of Action

The compound interacts with its targets by reducing UVB-induced cell death and the production of reactive oxygen species (ROS) and prostaglandin E2 . It also increases coronary flow and left ventricular developed pressure .

Biochemical Pathways

1-O-Hexadecyl-sn-glycerol affects the biochemical pathways related to cell death, oxidative stress, and inflammation. By reducing UVB-induced cell death and ROS production, it helps protect cells from damage. It also reduces the production of prostaglandin E2, a lipid compound involved in inflammation .

Pharmacokinetics

Its ability to reduce malondialdehyde (mda) formation ex vivo in a rat heart model of ischemia/reperfusion injury suggests that it may have good bioavailability .

Safety and Hazards

1-O-Hexadecyl-sn-glycerol should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemische Analyse

Biochemical Properties

1-O-Hexadecyl-sn-glycerol interacts with various enzymes and proteins. It is known to reduce UVB-induced cell death and production of reactive oxygen species (ROS) and prostaglandin E2 in normal human epidermal keratinocytes (NHEKs) . It also increases coronary flow and left ventricular developed pressure .

Cellular Effects

1-O-Hexadecyl-sn-glycerol has a significant impact on cellular processes. It reduces UVB-induced cell death and production of reactive oxygen species (ROS) and prostaglandin E2 in normal human epidermal keratinocytes (NHEKs) . This suggests that 1-O-Hexadecyl-sn-glycerol plays a protective role against UVB-induced cellular damage.

Molecular Mechanism

The molecular mechanism of 1-O-Hexadecyl-sn-glycerol involves its interaction with various biomolecules. It is known to inhibit Protein Kinase C (PKC), a key enzyme involved in signal transduction . By inhibiting PKC, 1-O-Hexadecyl-sn-glycerol can modulate various cellular processes.

Temporal Effects in Laboratory Settings

The effects of 1-O-Hexadecyl-sn-glycerol can change over time in laboratory settings. For instance, it has been observed that the π–A isotherms of 1-O-Hexadecyl-sn-glycerol are similar to those of the most usual amphiphiles . This suggests that the thermodynamic features of 1-O-Hexadecyl-sn-glycerol do not significantly change over time.

Metabolic Pathways

1-O-Hexadecyl-sn-glycerol is involved in various metabolic pathways. It is known to be a substrate for choline phosphotransferase 1 (CHPT1) or a related enzyme with broader substrate usage such as choline/ethanolamine phosphotransferase 1 (CEPT1) .

Eigenschaften

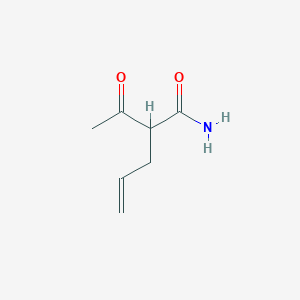

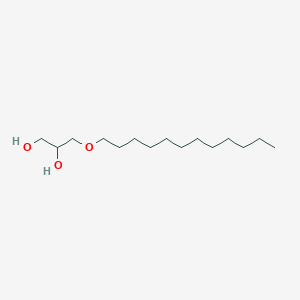

IUPAC Name |

(2S)-3-hexadecoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19-21H,2-18H2,1H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWQBDFWEXAXPB-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018752 | |

| Record name | (S)-3-(Hexadecyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Chimyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

506-03-6 | |

| Record name | Chimyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chimyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-(Hexadecyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-(hexadecyloxy)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHIMYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ10V6YY6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What biological sources are rich in 1-O-hexadecyl glycerol?

A1: [] 1-O-Hexadecyl glycerol is found as a principal 1-O-alkylglycerol (AKG) in the liver lipids of the skate Bathyraja parmifera and the hepatopancreas lipids of the crab Paralithodes camtschaticus.

Q2: How does the cellular content of ether lipids, including 1-O-hexadecyl glycerol, correlate with the sensitivity of leukemia cells to the anti-cancer ether lipid analogue ET-18-OCH3?

A2: [] Studies using human leukemia cell lines HL-60 and K562 demonstrated that HL-60 cells, which are more sensitive to the cytotoxic effects of the ether lipid analogue 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OCH3), possess nearly twice the ether lipid content compared to the more resistant K562 cells. Interestingly, supplementing K562 cells with 1-O-hexadecyl glycerol increased both their ether lipid content and sensitivity to ET-18-OCH3. This suggests a possible link between cellular ether lipid content and susceptibility to ET-18-OCH3.

Q3: Can 1-O-hexadecyl glycerol be utilized in the synthesis of other important biomolecules?

A3: [] Yes, research has shown that 1-O-hexadecyl glycerol can be used as a precursor in the biosynthesis of plasmalogen, specifically plasmenylethanolamine (PlsEtn). In a study using a plasmalogen-deficient CHO-K1 cell line (NRel-4), which is defective in a key enzyme for PlsEtn biosynthesis, the addition of 1-O-hexadecyl glycerol to the culture medium was observed to fully restore PlsEtn biosynthesis.

Q4: Is there evidence to suggest that 1-O-hexadecyl glycerol might play a role in mitigating myocardial ischemia-reperfusion injury?

A4: [] A study using an isolated perfused rat heart model of ischemia-reperfusion injury demonstrated that pre-treatment with 1-O-hexadecyl glycerol improved post-ischemic myocardial performance. This was evidenced by a faster recovery of left ventricular developed pressure and coronary flow, as well as a reduced incidence of ventricular fibrillation. The study also showed that 1-O-hexadecyl glycerol treatment reduced cellular injury (lower creatine kinase release) and oxidative stress (decreased malonaldehyde formation). The researchers proposed that these protective effects might be linked to the restoration of peroxisomal catalase activity, potentially through the synthesis of ether lipids.

Q5: Can you describe a method for synthesizing 1-O-hexadecyl glycerol?

A5: [, ] 1-O-Hexadecyl glycerol can be synthesized stereoselectively from D-mannitol using two different strategies. The first approach involves the intermediate 1,2-O-isopropylidene-sn-glycerol, while the second utilizes 3,4-O-isopropylidene-D-mannitol. These synthetic routes provide a controlled way to obtain this important molecule.

Q6: Is 1-O-hexadecyl glycerol used in the synthesis of platelet-activating factor (PAF)?

A6: [, ] Yes, 1-O-hexadecyl glycerol can be utilized as a starting material in the synthesis of PAF. This involves a three-step process that includes regioselective monophosphitylation of 1-O-hexadecyl glycerol. This synthetic route highlights the versatility of 1-O-hexadecyl glycerol as a building block for complex lipids.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B54247.png)

![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)